Cyclopamine

Beschreibung

Historical Context of Cyclopamine Discovery and Early Research

The discovery of this compound is rooted in observations made by Idaho lamb farmers in 1957, who reported a perplexing phenomenon: the birth of lambs with a fatal singular eye deformity, a condition known as cyclopia. wikipedia.org This alarming occurrence prompted an extensive investigation by the United States Department of Agriculture (USDA). wikipedia.orgcancerresearchuk.org

Association with Veratrum californicum and Teratogenic Effects

It took over a decade for USDA scientists to identify the source of these birth defects: the consumption of Veratrum californicum, commonly known as corn lily or California false hellebore, by pregnant sheep. wikipedia.orgcancerresearchuk.orgwikipedia.orgacs.org This plant, prevalent in moist, high-elevation regions of the western United States, contains several teratogenic steroidal alkaloids, including this compound, jervine, and muldamine. wikipedia.orgwikipedia.orgusu.edunih.gov

Ingestion of Veratrum californicum by pregnant ewes, particularly around gestation day 14 (or day 13), was found to induce a range of craniofacial malformations in their offspring. wikipedia.orgusu.edunih.govbris.ac.uk These defects included cyclopia (a single, central eye often accompanied by an underdeveloped brain), cebocephaly, anophthalmia (absence of eyes), and microphthalmia (abnormally small eyes). wikipedia.orgnih.govbris.ac.uk

Table 1: Teratogenic Effects Observed in Lambs Due to Veratrum californicum Ingestion

| Malformation Type | Description | Primary Affected Organ/Region |

| Cyclopia | Development of a single, central eye, often with an underdeveloped brain. | Craniofacial, Brain |

| Cebocephaly | A form of holoprosencephaly characterized by a single nostril and closely set eyes. | Craniofacial |

| Anophthalmia | Complete absence of one or both eyes. | Eyes |

| Microphthalmia | Abnormally small eyes. | Eyes |

Initial Identification as a Teratogenic Alkaloid

This compound, chemically known as 11-deoxojervine, is a naturally occurring steroidal alkaloid. wikipedia.orgnih.gov It was successfully isolated from Veratrum californicum in the late 1960s and subsequently identified as the primary teratogen responsible for the observed craniofacial defects. wikipedia.orgacs.orgencyclopedia.pub The compound was named "this compound" directly reflecting its cyclopia-inducing effect. wikipedia.org Interestingly, Japanese scientists had previously identified this compound in 1965 from Veratrum grandiflorum, naming it 11-deoxojervine. encyclopedia.pub Early structural-activity relationship studies revealed that among the Veratrum alkaloids, only those possessing an intact furan (B31954) ring E exhibited teratogenic activity in sheep. nih.gov

Evolution of this compound as a Research Tool

For approximately three decades following its discovery, the precise molecular mechanism by which this compound exerted its teratogenic effects remained largely unknown. nih.govrsc.org However, this changed dramatically with groundbreaking research that unveiled its specific inhibitory action on a crucial developmental pathway.

Unveiling the Mechanism of Action as a Hedgehog Pathway Inhibitor

A significant breakthrough occurred in 1998 when research linked the developmental malformations caused by this compound to the Sonic Hedgehog (Shh) gene. wikipedia.orgbiologists.comnih.gov It was subsequently discovered that this compound specifically blocks cellular responses to vertebrate Hedgehog (Hh) signaling. acs.orgnih.govnih.govrsc.orgbiologists.comnih.govcellagentech.comrndsystems.comtocris.comaphios.commedchemexpress.comoup.comiiarjournals.orgacs.org

Further detailed studies revealed that this compound acts as a direct antagonist of the transmembrane receptor protein Smoothened (Smo). cancerresearchuk.orgnih.govrsc.orgnih.govcellagentech.comrndsystems.comtocris.comaphios.commedchemexpress.comoup.comiiarjournals.orgacs.orgselleckchem.commcgill.ca this compound achieves this inhibition by binding directly to the heptahelical bundle of Smo. nih.gov This binding event influences the protein's conformation, promoting a state structurally similar to that induced by the activity of Patched (Ptch), another key protein in the Hh pathway. nih.gov this compound has been shown to inhibit Shh signaling with an IC50 of 46 nM in TM3Hh12 cells. medchemexpress.comselleckchem.com

Table 2: this compound's Inhibitory Potency on Hedgehog Signaling

| Target/Assay System | IC50 Value | Citation |

| Smoothened (Smo) in TM3Hh12 cells | 46 nM | medchemexpress.comselleckchem.com |

Role in Elucidating Hedgehog Pathway Function

The identification of this compound as the first small-molecule inhibitor of the Hedgehog pathway transformed it into an indispensable research tool. nih.govrsc.org Researchers extensively utilized this compound to investigate Hh pathway function in various cell-based models and to study ligand-dependent patterning in vertebrate organisms. nih.gov

Its specific inhibitory action allowed scientists to delineate the critical roles of the Hh pathway in normal embryonic development, where it is essential for proper tissue formation and patterning. nih.govaphios.comboisestate.edu Moreover, this compound proved instrumental in understanding how aberrant or constitutive activation of the Hh pathway contributes to the progression of numerous malignancies, including various cancers. nih.govnih.govnih.govoup.comboisestate.edu Beyond its role in developmental and cancer biology, this compound has also been employed to induce the differentiation of human embryonic stem cells (hESCs) into hormone-expressing endocrine cells, further demonstrating its utility in diverse areas of biological research. rndsystems.comtocris.com

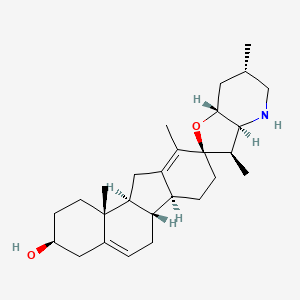

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASFUMOKHFSJGL-LAFRSMQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043709 | |

| Record name | Cyclopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4449-51-8 | |

| Record name | Cyclopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4449-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH658AJ192 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Cyclopamine S Molecular Mechanisms of Action in Biological Systems

Hedgehog Signaling Pathway Inhibition by Cyclopamine

The Hedgehog signaling pathway is a critical regulator of cellular processes. Its inhibition by this compound has been a focal point of research, revealing insights into both normal development and disease. This compound's inhibitory action is mediated through its direct binding to the seven-transmembrane protein Smoothened (SMO), which is a central transducer of the Hh signal. mcgill.cacellagentech.comacs.orgacs.orgresearchgate.net

Direct Interaction with Smoothened (SMO) Receptor

This compound exerts its inhibitory effect on the Hedgehog signaling pathway through a direct binding interaction with the Smoothened (SMO) receptor. researchgate.netpnas.orgnih.gov SMO is a G protein-coupled receptor-like molecule that is essential for transducing the Hh signal across the cell membrane. nih.gov The binding of this compound to SMO is specific and has been demonstrated using various techniques, including photoaffinity and fluorescent derivatives of the compound. nih.gov This direct interaction is the initial and critical step in this compound's molecular mechanism of action.

Scientific studies have localized the binding site of this compound to the heptahelical bundle of the Smoothened (SMO) receptor. pnas.orgnih.gov This region is a core structural component of SMO. Further research has indicated that this compound can bind to both the Cysteine-Rich Domain (CRD) and the Transmembrane Domain (TMD) of SMO. researchgate.netnih.govomicsdi.org The specific binding location can influence the functional outcome, with binding to the TMD leading to antagonistic effects. researchgate.netnih.gov The interaction is allosteric, meaning this compound can affect SMO's affinity for other molecules at different sites. pnas.org

The binding of this compound to the Smoothened (SMO) receptor induces a conformational change in the protein. nih.govlakeforest.edu This alteration in shape is believed to be the primary determinant of SMO's activity state. pnas.org Specifically, this compound binding promotes an inactive conformation of SMO. plos.org This is supported by evidence showing that this compound can reverse the cellular retention of a partially misfolded, constitutively active form of SMO, presumably by stabilizing a more native-like, inactive structure. nih.gov While this compound binding leads to an inactive state, it can paradoxically also induce the translocation of SMO to the primary cilium, a step usually associated with pathway activation. plos.orgpnas.org However, this translocated SMO remains inactive. plos.org

Binding Site Characterization within Smoothened

Downstream Effects on Hedgehog Target Genes

The inhibition of Smoothened (SMO) by this compound leads to significant changes in the expression of downstream Hedgehog (Hh) target genes. nih.gov Activated SMO normally initiates a signaling cascade that results in the activation of the Gli family of transcription factors. e-jarb.org By blocking SMO, this compound prevents this activation, leading to the downregulation of Hh target genes such as Gli1, Ptch1, and cyclin D1. nih.govspandidos-publications.comtandfonline.com This modulation of gene expression is a key outcome of this compound's activity and underlies its biological effects.

The Gli family of transcription factors, comprising Gli1, Gli2, and Gli3, are the ultimate effectors of the Hedgehog signaling pathway. nih.gov this compound's inhibition of Smoothened (SMO) directly impacts the activity of these factors. nih.govspandidos-publications.com Research has shown that this compound can suppress the expression of Gli1 and Gli2. spandidos-publications.com While Gli1 is primarily an activator, Gli2 can function as both an activator and a repressor, and Gli3 predominantly acts as a repressor in the absence of Hh signaling. nih.gov this compound's effects are mediated through the canonical Hh pathway, as its inhibitory action on target gene expression is dependent on SMO. nih.gov However, it's noteworthy that some cellular systems exhibit resistance to this compound, suggesting the existence of SMO-independent mechanisms for Gli activation. frontiersin.org

This compound influences the post-translational processing and subsequent activity of Gli transcription factors. nih.gov In the absence of Hedgehog signaling, or in the presence of an inhibitor like this compound, full-length Gli proteins (particularly Gli2 and Gli3) are processed into shorter repressor forms. biologists.comresearchgate.net this compound treatment has been shown to suppress the Sonic hedgehog (Shh)-induced increase in the ratio of full-length (activator) to repressor forms of Gli2. nih.govresearchgate.net This modulation of Gli processing is a critical step in how this compound ultimately inhibits the transcription of Hedgehog target genes.

Regulation of GLI Transcription Factors (GLI1, GLI2, GLI3)

Specificity of Hedgehog Pathway Inhibition

This compound is recognized as a specific inhibitor of the Hedgehog (Hh) signaling pathway. reprocell.comnih.gov Its inhibitory effect is mediated through direct interaction with the Smoothened (Smo) protein, a G protein-coupled receptor that is a key component of the Hh pathway. nih.govstemcell.com Research has demonstrated that this compound binds directly to the heptahelical bundle of Smoothened. reprocell.comnih.govstemcell.com This binding event prevents Smo from signaling downstream, thereby blocking the activation of Gli-dependent transcription, a critical step for cellular responses to the Hedgehog signal. nih.gov

The specificity of this compound's action on the Hedgehog pathway is underscored by the observation that it does not exhibit cytotoxicity in cells that lack active Hh signaling. nih.gov This targeted action forms the basis of its utility as a tool for studying Hh pathway-dependent processes. The interaction is thought to influence the conformational state of the Smoothened protein, shifting the balance from an active to an inactive form. nih.govtargetedonc.com

Differentiation from Off-Target Effects

Despite its specificity for the Smoothened protein, this compound can produce off-target effects, which are distinct from its on-target inhibition of the Hedgehog pathway. royalsocietypublishing.orgki.se A significant off-target mechanism involves the induction of apoptosis, or programmed cell death, through a pathway independent of Smoothened. nih.gov

This off-target apoptotic effect has been shown to be mediated by the induction of neutral sphingomyelinase 2 (nSMase2), which leads to an increase in ceramide production. royalsocietypublishing.orgnih.gov The accumulation of ceramide then triggers cell death independently of the Hh pathway. royalsocietypublishing.org Further evidence differentiating these effects comes from studies where the downregulation of nSMase2 did not alter the ability of this compound to inhibit the Smo/Gli axis of the Hedgehog pathway, confirming that the ceramide-mediated apoptosis is a separate, off-target function. nih.govaacrjournals.org While this compound has a good affinity for the Smoothened receptor, its specific binding can be low compared to its non-specific binding. google.com

Concentration-Dependent Pathway Inhibition vs. Off-Target Activity

The biological outcome of this compound treatment is highly dependent on its concentration. A distinction exists between the concentrations required for specific Hedgehog pathway inhibition and those that elicit off-target activities.

For instance, specific biological effects related to the inhibition of the Hh pathway during embryonic development have been observed at low this compound concentrations, in the range of 120–130 nM. royalsocietypublishing.org In contrast, a large number of cancer cell line studies have utilized significantly higher concentrations, often between 5 µM and 30 µM. royalsocietypublishing.org At these elevated concentrations, the off-target toxic effects of this compound, such as the previously mentioned ceramide-induced cell death, become more pronounced. royalsocietypublishing.orgoup.com

This concentration-dependent duality can complicate the interpretation of experimental results. For example, in studies with Daoy medulloblastoma cells, this compound was found to inhibit cell growth with an IC50 value of approximately 10 µg/mL (about 24 µM) after 24 hours of treatment, a concentration at which off-target effects are known to occur. nih.govaacrjournals.org Therefore, attributing all observed anti-proliferative effects at high concentrations solely to Hedgehog pathway inhibition may be inaccurate, as off-target toxicity could be a significant contributing factor. royalsocietypublishing.org

This compound's Influence on Cellular Processes

Beyond its direct interaction with the Hedgehog pathway, this compound exerts a notable influence on fundamental cellular processes, particularly those governing cell proliferation and survival. nih.gov

Cell Cycle Regulation

This compound has been demonstrated to be a potent regulator of the cell cycle in various cancer cell models. nih.gov

A key effect of this compound on cell cycle progression is the induction of G1 arrest. In studies involving human breast cancer cell lines, including both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) types, treatment with this compound resulted in a significant accumulation of cells in the G1 phase of the cell cycle. nih.gov This arrest at the G1 checkpoint was accompanied by a corresponding decrease in the percentage of cells entering the S phase. nih.gov Similar G1 phase arrest has also been reported in cholangiocarcinoma cells following inhibition of the Hedgehog pathway by this compound. thieme-connect.com

The regulation of the cell cycle by this compound is linked to its ability to modulate the expression of key cell cycle proteins. Specifically, this compound has been shown to significantly inhibit the expression of Cyclin D1 in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Cyclin D1 is a critical protein that plays a pivotal role in the G1/S phase transition, and its expression is often an initial response in cell proliferation. nih.gov The mechanism by which this compound modulates Cyclin D1 expression has been linked to the MAPK/ERK signaling pathway. nih.gov

Effects on CDK-2 and p27 Protein Levels

This compound has been shown to modulate the levels of key cell cycle regulatory proteins, specifically Cyclin-Dependent Kinase 2 (CDK-2) and the CDK inhibitor p27. In studies involving prostate cancer cells, treatment with this compound resulted in a notable decrease in the expression of CDK-2. mcgill.canih.gov CDK-2 is responsible for phosphorylating p27 at the threonine-187 residue, which marks p27 for ubiquitin-mediated degradation. mcgill.canih.gov

By reducing CDK-2 levels, this compound leads to decreased phosphorylation of p27. mcgill.ca This reduction in phosphorylation prevents the degradation of p27, resulting in its accumulation within the cell. mcgill.canih.gov Research has demonstrated that this compound treatment can cause an approximately three-fold increase in p27 protein levels. nih.gov The elevated levels of p27, a potent inhibitor of cyclin-CDK complexes, contribute to cell cycle arrest, thereby inhibiting cell proliferation. mcgill.caaacrjournals.org

Table 1: Effect of this compound on CDK-2 and p27 Levels in PC-3 Prostate Cancer Cells

| Treatment | Change in CDK-2 Expression | Change in Phospho-Thr187-p27 | Change in p27 Protein Levels |

| This compound | Decreased mcgill.canih.gov | Decreased by 71% mcgill.canih.gov | Increased ~3-fold nih.gov |

Apoptosis Induction

This compound is a known inducer of apoptosis, or programmed cell death, through various molecular pathways. nih.govtandfonline.com

This compound-induced apoptosis is mediated through the activation of caspases, a family of proteases crucial for the execution of apoptosis. nih.govcreative-diagnostics.com Research indicates that this compound treatment leads to the activation of caspase-3, a key executioner caspase. nih.gov The activation of caspase-3 is a downstream event following the initiation of the intrinsic apoptotic pathway. researchgate.net Evidence suggests the involvement of the intrinsic pathway through the observed release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. researchgate.net Caspase-9, in turn, activates effector caspases like caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis. creative-diagnostics.comresearchgate.net Studies have shown that pre-treatment with a pan-caspase inhibitor, z-VAD, can almost completely prevent this compound-induced caspase-3 activation. nih.gov

A key event in this compound-induced apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The loss of mitochondrial membrane potential is an indicator of intrinsic apoptosis. nih.gov Treatment with this compound has been shown to cause a significant reduction in the mitochondrial membrane potential in various cancer cell lines. nih.govnih.gov For instance, in HPAF-2 pancreatic cancer cells, this compound treatment resulted in a 54% reduction in mitochondrial membrane potential. nih.gov This depolarization of the mitochondrial membrane is consistent with the release of pro-apoptotic factors like cytochrome c into the cytoplasm, a critical step in the intrinsic apoptotic pathway. researchgate.netmdpi.com The restoration of the membrane potential has been observed with the use of a Sonic Hedgehog (Shh) antagonist, suggesting a link to the canonical Shh pathway in some contexts. aacrjournals.org

Recent studies have uncovered a novel, off-target mechanism of this compound-induced apoptosis involving nitric oxide (NO) and the neutral sphingomyelinase 2 (nSMase2)/ceramide pathway. nih.govaacrjournals.orgnih.gov this compound has been found to induce the generation of NO through the induction of neuronal nitric oxide synthase (n-NOS). nih.govaacrjournals.org This increase in NO, in turn, leads to the induction of nSMase2 expression. nih.gov

nSMase2 is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to generate ceramide, a bioactive sphingolipid known to mediate cell death in response to various stimuli. nih.govnih.gov this compound treatment has been shown to significantly increase nSMase2 levels and subsequent ceramide accumulation. nih.gov Importantly, the knockdown of nSMase2 using siRNA has been demonstrated to prevent this compound-induced ceramide generation and protect cells from apoptosis. nih.govnih.gov This pathway appears to be independent of the canonical Smoothened (Smo)/Gli signaling pathway, highlighting a distinct mechanism of this compound's pro-apoptotic action. nih.govnih.gov

Mitochondrial Membrane Potential Alterations

Inhibition of Cell Proliferation

This compound effectively inhibits the proliferation of various cancer cell types. tandfonline.comnih.govnih.govplos.org This anti-proliferative effect is observed in a dose-dependent manner in cell lines from breast cancer, osteosarcoma, and prostate cancer. mcgill.catandfonline.comnih.gov For example, in MCF-7 and MDA-MB-231 breast cancer cells, this compound treatment led to a significant reduction in the proliferation rate. nih.gov Similarly, studies on human mesenchymal stem cells have shown that this compound induces a decrease in cell proliferation, which is associated with a block in the G0/G1 phases of the cell cycle. plos.org The inhibition of proliferation is a key outcome of the molecular changes induced by this compound, including the cell cycle arrest mediated by increased p27 levels. mcgill.canih.gov

Table 2: Research Findings on this compound's Inhibition of Cell Proliferation

| Cell Line | Observation | Reference |

| PC-3 (Prostate Cancer) | Dose-dependent growth inhibition. mcgill.ca | mcgill.ca |

| MCF-7 & MDA-MB-231 (Breast Cancer) | Significant reduction in proliferation rate. nih.gov | nih.gov |

| HOS, SaOS, OS-KA (Osteosarcoma) | Inhibition of proliferation. tandfonline.com | tandfonline.com |

| hMADS (Human Mesenchymal Stem Cells) | 25% decrease in proliferation after 12 days. plos.org | plos.org |

Suppression of Cell Invasion and Metastasis

This compound has demonstrated the ability to suppress the invasive and metastatic potential of cancer cells. nih.govmdpi.comaacrjournals.org In breast cancer cell lines, this compound inhibited the invasive ability by suppressing the expression of key proteins involved in invasion, such as NF-κB, matrix metalloproteinase-2 (MMP-2), and MMP-9. nih.govmdpi.comresearchgate.net Similarly, in pancreatic cancer models, inhibition of the Hedgehog pathway by this compound resulted in the downregulation of Snail and upregulation of E-cadherin, consistent with an inhibition of the epithelial-to-mesenchymal transition (EMT), a critical process in metastasis. aacrjournals.org

Furthermore, in an orthotopic xenograft model of pancreatic cancer, this compound treatment profoundly inhibited metastatic spread. aacrjournals.org In glioblastoma cells, this compound was shown to suppress cell adhesion, invasion, and migration in a dose-dependent manner, which was associated with decreased mRNA and protein levels of MMP-2 and MMP-9. nih.gov These findings underscore the potential of this compound to target the later, more aggressive stages of cancer progression.

Effects on Matrix Metalloproteinases (MMPs)

This compound has been shown to modulate the expression of matrix metalloproteinases (MMPs), enzymes that are critically involved in the degradation of the extracellular matrix and are implicated in tumor invasion and metastasis. researchgate.net Research on glioblastoma cells demonstrated that inhibiting the Hedgehog signaling pathway with this compound led to a concentration-dependent decrease in both the mRNA and protein levels of MMP-2 and MMP-9. nih.gov This effect was observed in U251 glioblastoma cells, where this compound treatment suppressed cell adhesion, invasion, and migration, which was accompanied by the reduction in MMP-2 and MMP-9 levels. nih.gov

Similarly, in studies involving breast cancer cells (MDA-MB-231), this compound treatment significantly reduced the levels of MMP-9 and MMP-2. spandidos-publications.com This inhibition of MMPs is a key mechanism through which this compound attenuates the invasive potential of cancer cells. researchgate.netnih.gov The suppression of MMP-2 and MMP-9 expression by this compound has also been noted in the context of hepatic fibrosis, where these enzymes contribute to the remodeling of the liver matrix. dovepress.com

Table 1: Effect of this compound on Matrix Metalloproteinases (MMPs) in Different Cell Lines

| Cell Line | MMPs Affected | Observed Effect | Reference |

|---|---|---|---|

| U251 (Glioblastoma) | MMP-2, MMP-9 | Decreased mRNA and protein levels | nih.gov |

| MDA-MB-231 (Breast Cancer) | MMP-2, MMP-9 | Reduced secretion/levels | spandidos-publications.com |

| MCF-7 (Breast Cancer) | MMP-2, MMP-9 | Suppressed protein expression | nih.gov |

Modulation of NF-κB Signaling

This compound has been found to exert inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation, cell survival, and immunity that is often dysregulated in cancer. oncotarget.comfrontiersin.org In human breast cancer cells, both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231), this compound was shown to suppress the expression levels of NF-κB protein, which correlated with the inhibition of the cells' invasive ability. nih.govnih.gov

Further research has elucidated that in the context of inflammation-associated cancer, such as colitis-associated cancer, this compound can significantly inactivate the NF-κB pathway. oncotarget.com This was demonstrated by a reduction in the levels of phosphorylated IκBα in the cytoplasm and NF-κB in the nuclear fraction, leading to inhibited NF-κB transcriptional activity. oncotarget.com This modulation of NF-κB signaling is a key aspect of this compound's anti-inflammatory and anti-cancer properties. oncotarget.comresearchgate.net

Impact on Epithelial-Mesenchymal Transition (EMT) Markers

This compound influences the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. A hallmark of EMT is the loss of E-cadherin and the acquisition of N-cadherin and Vimentin expression.

In studies on colon cancer stem cells (CSCs), this compound treatment led to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal marker Vimentin. nii.ac.jp This suggests a reversal of the EMT phenotype. Similarly, in ovarian carcinoma cells (SKOV3), this compound, used as a positive control inhibitor of the Hedgehog pathway, significantly increased E-cadherin protein expression while markedly reducing N-cadherin levels. spandidos-publications.comresearchgate.net Research on breast cancer cells (MDA-MB-231) also showed that this compound could reverse the reduction in E-cadherin levels caused by Sonic hedgehog (Shh) signaling activation. spandidos-publications.com Furthermore, in other cancer models, this compound has been shown to inhibit the expression of EMT-inducing transcription factors like Snail. ascopubs.org

Table 2: this compound's Impact on EMT Markers

| Cell Line | Marker | Effect of this compound | Reference |

|---|---|---|---|

| HCT-116 spheres (Colon Cancer) | E-cadherin (CDH1) | Up-regulated | nii.ac.jp |

| HCT-116 spheres (Colon Cancer) | Vimentin (VIM) | Down-regulated | nii.ac.jp |

| SKOV3 (Ovarian Carcinoma) | E-cadherin | Increased protein expression | spandidos-publications.comresearchgate.net |

| SKOV3 (Ovarian Carcinoma) | N-cadherin | Reduced protein expression | spandidos-publications.comresearchgate.net |

| Adenocarcinoma cells | Snail, N-cadherin | Inhibited increased expression | ascopubs.org |

| MDA-MB-231 (Breast Cancer) | E-cadherin | Reversed Shh-induced reduction | spandidos-publications.com |

Effects on Stem-like Cancer Cells (CSCs)

This compound has demonstrated significant effects on cancer stem-like cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, treatment resistance, and recurrence. nii.ac.jpnih.gov The Hedgehog signaling pathway, which this compound inhibits, is crucial for the self-renewal of CSCs. nii.ac.jp Studies have shown that this compound can effectively target and inhibit the growth and survival of CSCs in various cancers, including colon, breast, and pancreatic cancers. mdpi.comnih.govnih.gov For instance, in gemcitabine-resistant pancreatic cancer cells, which are enriched with CSCs, treatment with this compound was able to revert the acquired chemoresistance. smw.ch

Downregulation of Stemness Markers (e.g., NANOG, POU5F1, CD44)

A key mechanism of this compound's action on CSCs is the downregulation of essential stemness markers. These markers, including NANOG, POU5F1 (also known as Oct4), and CD44, are transcription factors and cell surface proteins that play a vital role in maintaining the self-renewal and pluripotent properties of stem cells. nii.ac.jpresearchgate.net

In colon cancer stem cells (HCT-116 spheres), treatment with this compound resulted in a significant reduction in the mRNA levels of NANOG, POU5F1, and the surface marker CD44. nii.ac.jp This indicates a loss of the stem-like phenotype. The downregulation of these markers is a consistent finding across different cancer types. For example, inhibition of the Hedgehog pathway, for which this compound is a classic inhibitor, has been shown to downregulate representative stem cell markers like NANOG and OCT4 in breast CSCs. mdpi.com The expression of these pluripotency genes is often associated with the CSC population. plos.org

Table 3: Effect of this compound on Stemness Markers in HCT-116 Colon Cancer Spheres

| Stemness Marker | Effect of this compound Treatment | Reference |

|---|---|---|

| NANOG | Reduced mRNA level | nii.ac.jp |

| POU5F1 (Oct4) | Reduced mRNA level | nii.ac.jp |

| CD44 | Reduced mRNA level | nii.ac.jp |

Implications for Tumor Recurrence

The ability of this compound to target and eliminate CSCs has significant implications for preventing tumor recurrence. nii.ac.jp CSCs are often more resistant to conventional therapies compared to the bulk of tumor cells, and their survival is believed to be a major cause of tumor relapse after treatment. smw.ch By specifically inhibiting the pathways that maintain the CSC population, such as the Hedgehog pathway, this compound offers a strategy to reduce the likelihood of recurrence. nii.ac.jpnih.gov

Studies on colon cancer models have shown that by down-regulating genes associated with self-renewal and invasion in CSCs, this compound may decrease metastasis and recurrence. nii.ac.jp The sustained effect of this compound on glioblastoma cell lines in long-term assays suggests it may help prevent the increase in cell viability that can lead to tumor recurrence. biorxiv.org The targeting of CSCs is therefore a crucial aspect of developing more effective and long-lasting cancer therapies.

Chondrogenic Differentiation of Mesenchymal Stem Cells

This compound also influences the differentiation of mesenchymal stem cells (MSCs), particularly their differentiation into chondrocytes (chondrogenesis). The Hedgehog signaling pathway is involved in this developmental process. Research investigating the effects of this compound on the chondrogenic differentiation of rabbit MSCs found that it significantly impacted the production of key cartilage matrix components. nih.gov

Specifically, treatment with this compound resulted in a reduced level of extracellular matrix (ECM). nih.gov Furthermore, the protein and mRNA concentrations of Collagen II (Col II) and aggrecan, which are essential components of cartilage, were significantly decreased in both the culture solution and the cell cytosol in the presence of this compound. nih.gov This indicates that inhibition of the Hedgehog pathway by this compound has an inhibitory effect on the chondrogenic differentiation of MSCs. nih.govresearchgate.net Interestingly, this inhibitory action on differentiation did not significantly affect the proliferation rate of the MSCs. nih.gov

Biosynthesis and Chemical Synthesis of Cyclopamine

Biosynthetic Pathway from Natural Sources

The biosynthesis of cyclopamine in the California corn lily, Veratrum californicum, is a complex process that begins with a common sterol precursor and involves a series of enzymatic transformations. nih.govnih.govwikipedia.org

Precursors and Intermediates

The journey to this compound begins with cholesterol, a ubiquitous precursor for most steroidal alkaloids. nih.gov Through a series of enzymatic reactions, cholesterol is converted into several key intermediates. Early studies proposed that molecules such as dormantinol, dormantinone, and etioline are intermediates in the biosynthetic pathway. nih.gov One of the most critical intermediates that has been identified is verazine (B227647). nih.govnih.gov Research has successfully demonstrated the conversion of cholesterol to verazine, confirming its role as a direct precursor to this compound. nih.govnih.gov The nitrogen atom incorporated into the alkaloid structure is thought to originate from L-arginine. nih.gov

Enzymes Involved in Biosynthesis

The conversion of cholesterol to verazine is catalyzed by a specific set of enzymes. nih.govnih.gov Four key enzymes have been identified that orchestrate the initial six steps of this pathway. nih.govnih.gov Among these are three distinct cytochromes P450 (CYPs). nih.govnih.gov These CYPs are responsible for oxidative transformations of the cholesterol backbone. nih.gov Specifically, CYP90B27 acts as a cholesterol 22-hydroxylase, initiating the process by adding a hydroxyl group at the C-22 position. nih.gov Another, CYP94N1, is a 22-hydroxycholesterol (B121481) 26-hydroxylase/oxidase, which further modifies the side chain. nih.gov The fourth crucial enzyme is a γ-aminobutyrate transaminase (GABAT). nih.govnih.gov This enzyme facilitates the transamination reaction that introduces the nitrogen atom, a defining feature of the alkaloid structure. nih.gov

Localization of Biosynthesis in Veratrum californicum

The production of this compound within Veratrum californicum is not uniformly distributed throughout the plant. nih.gov Studies have shown that the biosynthetic genes are most highly expressed in the root, bulb, and spring rhizome. nih.gov Consequently, the highest concentrations of this compound are found in the underground organs of the plant, particularly the rhizome, followed by the root and bulb. nih.gov This localization suggests that these subterranean parts of the plant are the primary sites of this compound biosynthesis. nih.gov

Total Chemical Synthesis of this compound

The complex structure of this compound has made its total chemical synthesis a significant challenge for organic chemists. Several research groups have developed various approaches to construct this intricate molecule. bris.ac.uknih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgacs.orgmpg.dersc.orgohira-sum.comthieme-connect.comchemrxiv.orgresearchgate.netyoutube.comacs.orgthieme-connect.comnih.govnih.govacs.org

Convergent and Enantioselective Approaches

Modern synthetic strategies for this compound have largely favored convergent approaches. bris.ac.uknih.govresearchgate.netrsc.org This method involves the independent synthesis of different fragments of the molecule, which are then joined together in the later stages of the synthesis. rsc.org This is often more efficient than a linear approach where the molecule is built step-by-step. Many syntheses are also enantioselective, meaning they are designed to produce a single enantiomer (a specific 3D arrangement) of the this compound molecule, which is crucial for its biological activity. nih.govresearchgate.netacs.orgmpg.dechemrxiv.org One notable synthesis started from the commercially available dehydroepiandrosterone. bris.ac.uk

Key Synthetic Strategies and Transformations

A variety of powerful chemical reactions and strategies have been employed in the total synthesis of this compound. Some of the key transformations include:

Ring-Closing Metathesis (RCM): This reaction is used to form the central tetrasubstituted olefin, a key structural feature of this compound. nih.govresearchgate.netorganic-chemistry.orgacs.orgmpg.dechemrxiv.org

Tsuji-Trost Cyclization: This palladium-catalyzed reaction has been instrumental in constructing the fully substituted, spirocyclic tetrahydrofuran (B95107) (THF) motif with high diastereocontrol. nih.govresearchgate.netacs.orgmpg.dechemrxiv.org

Nazarov Cyclization: A photo-induced Nazarov cyclization has been used to construct the five-membered C-ring of the C-nor-D-homo steroid skeleton. thieme-connect.comacs.orgthieme-connect.comnih.govacs.org

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction has been utilized in a tandem sequence with an intramolecular Michael reaction to construct the piperidine (B6355638) ring. bris.ac.ukorganic-chemistry.org

Biomimetic Rearrangement: Some syntheses have incorporated a biomimetic 1,2-skeletal rearrangement to form the characteristic C-nor-D-homo steroid scaffold of this compound. nih.govresearchgate.net

Fragment Coupling: Convergent syntheses rely on the efficient coupling of complex fragments. For instance, a 1,2-addition of an aryl-lithium species has been used to connect key building blocks. thieme-connect.comthieme-connect.com

These sophisticated synthetic routes, while complex, have not only made this compound more accessible for research but have also driven the development of new synthetic methodologies. bris.ac.uknih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgacs.orgmpg.dersc.orgohira-sum.comthieme-connect.comchemrxiv.orgresearchgate.netyoutube.comacs.orgthieme-connect.comnih.govnih.govacs.org

Semisynthesis and Derivatization of this compound

The exploration of this compound's therapeutic potential has been largely dependent on semisynthesis, a process where the natural product serves as a starting material for chemical modifications. To date, all this compound-like structures are semisynthetic derivatives. bris.ac.uk This reliance on semisynthesis stems from the absence of a simple and efficient total synthesis for the complex this compound molecule. bris.ac.uk Concurrently, the development of more effective extraction methods from plant sources like Veratrum californicum has increased the availability and significantly reduced the cost of this compound, thereby facilitating extensive research into its derivatization. bris.ac.ukescholarship.org This has paved the way for creating numerous analogues aimed at overcoming the inherent limitations of the natural compound. nih.gov

Chemical Modifications to Improve Properties

Natural this compound presents several challenges for clinical development, including poor water solubility, moderate potency, and notable instability in acidic environments (pH < 3). researchgate.netresearchgate.netbeilstein-journals.org This acid lability is a critical issue, as it leads to the cleavage of the spiro furan (B31954) ring and subsequent aromatization of the D-ring to form veratramine, a toxic and inactive compound. bris.ac.ukresearchgate.net To address these deficiencies, researchers have focused on targeted chemical modifications.

Key strategies include:

D-Ring Homologation: To enhance stability, the acid-sensitive D-ring of this compound has been homologated to create a seven-membered ring system. acs.orgnih.govfigshare.com This was achieved through a sequence involving chemoselective cyclopropanation followed by a stereoselective acid-catalyzed rearrangement, yielding analogues with improved pharmaceutical properties. nih.govfigshare.com The resulting D-homothis compound derivatives, such as IPI-269609, exhibit greater acid stability and better aqueous solubility. bris.ac.ukacs.org

A/B-Ring System Modification: Modifications to the A- and B-rings, particularly the conversion of the homoallylic alcohol at the C-3 position to a conjugated ketone, have led to new analogues with improved in vitro potency and better pharmaceutical characteristics. nih.govfigshare.com

Introduction of Exocyclic Methylenes: Replacing the endocyclic double bond with an exocyclic methylene (B1212753) group has been explored as a strategy to create acid-stable analogues that retain biological activity. researchgate.netbeilstein-journals.org

Development of Analogues with Enhanced Potency or Stability

The semisynthetic efforts have produced several notable this compound analogues with significantly improved characteristics compared to the parent molecule. These derivatives have been instrumental in advancing the study of Hedgehog pathway inhibition.

One of the first derivatives to show significant improvement was KAAD-cyclopamine (3-keto-N-aminoethyl aminocaproyl di-hydrocinnamoyl-cyclopamine). This compound demonstrated not only better solubility but also a 10- to 20-fold increase in biological potency over natural this compound. bris.ac.uknih.gov

Infinity Pharmaceuticals developed a series of potent analogues through systematic modifications. IPI-269609 , a D-homo-cyclopamine analogue, was designed to have greater acid stability and aqueous solubility while retaining the potency of this compound. bris.ac.ukacs.org Further refinement of this scaffold, focusing on the A-ring system, led to the discovery of IPI-926 (saridegib). beilstein-journals.orgacs.org IPI-926 is a novel semisynthetic analogue with substantially improved potency and a more favorable pharmacokinetic profile than both this compound and IPI-269609. bris.ac.ukacs.org Its development marked a significant step, with the compound demonstrating complete tumor regression in a Hedgehog-dependent medulloblastoma allograft model and advancing into clinical trials. escholarship.orgbeilstein-journals.orgacs.org Another analogue, bis-exo-cyclopamine , which features exocyclic methylenes, was identified as a potent inhibitor in a Gli1-dependent luciferase expression assay. researchgate.net

| Analogue Name | Key Modification | Reported Improvement(s) | Reference(s) |

|---|---|---|---|

| KAAD-cyclopamine | Modification at C-3 position | 10-20x increased potency, improved solubility | bris.ac.uknih.gov |

| IPI-269609 | D-ring expansion (D-homo-cyclopamine) | Greater acid stability and aqueous solubility | bris.ac.ukacs.org |

| IPI-926 (Saridegib) | D-ring expansion and A-ring modification | Substantially improved potency and pharmacokinetic profile | bris.ac.ukbeilstein-journals.orgacs.org |

| Bis-exo-cyclopamine | Introduction of exocyclic methylenes | Potent inhibitor of Gli1 expression | researchgate.net |

| This compound-4-en-3-one | Oxidation at C-3 position | At least 2-fold improved potency | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a compound relates to its biological activity, have been crucial for the rational design of new this compound analogues. nih.govmdpi.comresearchgate.net These studies have provided valuable insights into which parts of the molecule are essential for its function.

Key SAR findings for this compound derivatives include:

Rings A-D and E Orientation: For this compound to be active, its E ring must be oriented perpendicularly to the plane of the A-D ring system. nih.gov Opening the furan E ring, as seen in the related compound veratramine, leads to a significant loss of activity. nih.gov

A-Ring: Modifications at the C-3 position have a notable impact on activity. Oxidation of the 3-hydroxyl group to a ketone can influence and sometimes enhance potency. nih.govmdpi.com For instance, converting this compound to this compound-4-en-3-one was found to improve its potency by at least two-fold. nih.gov Attaching specific side chains at this position, as in KAAD-cyclopamine, also dramatically increases potency. nih.gov

C-Ring: The C-11 position has been investigated, with the analogue jervine, which has a ketone at C-11, being 5- to 10-fold less potent than this compound. nih.gov

D-Ring: Expansion of the five-membered D-ring to a six-membered ring (D-homo-cyclopamine) was a successful strategy for improving chemical stability without sacrificing, and in some cases improving, biological activity. nih.gov

F-Ring: The integrity of the piperidine F-ring is critical. SAR studies have shown that the rigidly positioned nitrogen atom and the methyl group at C-21 are necessary for both bioactivity and the acid stability of the molecule. researchgate.net

These empirical findings have been supplemented by computational Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build predictive models for designing novel and more effective Hedgehog pathway inhibitors based on the this compound scaffold. mdpi.com

| Molecular Region | Modification | Effect on Activity/Properties | Reference(s) |

|---|---|---|---|

| A-Ring (C-3) | Oxidation of hydroxyl to ketone | Can increase potency | nih.govmdpi.com |

| C-Ring (C-11) | Introduction of a ketone (Jervine) | Decreases potency (5-10 fold) | nih.gov |

| D-Ring | Ring expansion (homologation) | Improves acid stability and can improve activity | nih.gov |

| E-Ring | Ring opening (Veratramine) | Leads to much weaker activity | nih.gov |

| F-Ring (N atom, C-21) | Modification/removal | Loss of bioactivity and acid stability | researchgate.net |

Preclinical Research on Cyclopamine in Disease Models

Oncology Research

Cyclopamine, a naturally occurring steroidal alkaloid, has been the subject of extensive preclinical research for its potential as an anticancer agent due to its inhibitory effect on the Hedgehog (Hh) signaling pathway. nih.gov This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the formation and progression of various cancers. scholars.directutppublishing.com this compound exerts its effect by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh cascade. nih.govnih.gov

Medulloblastoma

Medulloblastoma, the most common malignant pediatric brain tumor, is frequently associated with mutations in the Hh pathway. nih.govnih.gov This has made it a prime candidate for therapies targeting this signaling cascade.

In vitro studies have demonstrated that this compound can effectively block the proliferation of medulloblastoma cells. nih.gov Treatment of the human medulloblastoma cell line DAOY with this compound resulted in a significant reduction of Gli1 mRNA expression, a downstream target of the Hh pathway. nobleresearch.org Specifically, a 15 μM concentration of this compound led to an 87% decrease in Gli1 mRNA levels compared to untreated cells. nobleresearch.org Another study confirmed that this compound inhibits the growth of medulloblastoma cell lines by inducing cell cycle arrest and promoting apoptosis. tandfonline.com

However, some studies have highlighted the complexity of Hh pathway activity in cultured cells. It has been observed that the Hh pathway activity in medulloblastoma cells derived from mouse models can be rapidly suppressed when cultured in vitro. nih.gov This is attributed to the loss of tumor-associated astrocytes which normally secrete Sonic hedgehog (SHH), a ligand that activates the pathway. nih.gov Furthermore, some research suggests that at the concentrations often used in in vitro studies (3–5 µM), this compound can induce cell death through mechanisms independent of the Hh pathway, such as by increasing ceramide production. nih.gov

| Cell Line | This compound Concentration | Observed Effects | Reference |

| DAOY | 15 µM | 87% reduction in Gli1 mRNA expression. | nobleresearch.org |

| Murine Medulloblastoma Cells | 3–5 µM | Reduced cell growth. | nih.gov |

| Human Medulloblastoma Cells (DAOY) | Not specified | Induction of apoptosis via increased ceramide production. | nih.gov |

| DAOY, D283, D341 | Not specified | Profoundly repressed growth. | utppublishing.com |

Preclinical in vivo studies using animal models have provided further evidence for the therapeutic potential of this compound in medulloblastoma. In murine allograft models, where mouse medulloblastoma cells are transplanted into mice, treatment with this compound led to tumor regression. nih.gov This effect was associated with the induction of neuronal differentiation and a loss of the stem cell-like characteristics of the tumor cells. nih.gov

Xenograft models, which involve the transplantation of human medulloblastoma cells into immunodeficient mice, have also shown promising results. scholars.direct Treatment with this compound significantly inhibited the growth of subcutaneous tumors derived from the D283 Med and DAOY human medulloblastoma cell lines. scholars.direct However, it is important to note that some initial studies on allografts used medulloblastoma cells that had been propagated in culture, which may have lacked an active Hh pathway. nih.gov Despite this, the collective evidence from these in vivo models supported the rationale for targeting the Hh pathway in medulloblastoma. mdpi.com

In Vitro Studies on Cell Lines

Basal Cell Carcinoma (BCC)

Basal cell carcinoma (BCC) is a type of skin cancer where aberrant Hh signaling is a near-universal driver of the disease. nih.gov Initial preclinical studies demonstrated that both oral and topical administration of this compound could effectively inhibit the growth of BCCs in mouse models. dovepress.comjci.org Specifically, in Ptch1+/- mice, which are genetically predisposed to developing BCCs, oral this compound reduced the development of these tumors when the mice were exposed to UV radiation. jci.org Furthermore, topical application of this compound was shown to induce the regression of human BCCs. dovepress.comjci.org These early findings were pivotal in validating the Hh pathway as a therapeutic target in BCC. nih.gov

Breast Cancer

The role of the Hedgehog signaling pathway in breast cancer has also been an area of active investigation, with this compound being a key research tool.

Studies have shown that this compound can suppress the proliferation of both estrogen-responsive (ER+) and estrogen-independent (ER-) human breast cancer cell lines. nih.govresearchgate.net In one study, this compound demonstrated significant potency in inhibiting the growth of the ER+ cell line MCF-7 and the ER- cell line MDA-MB-231. nih.gov This anti-proliferative effect was linked to the induction of a G1 cell cycle arrest. nih.gov Another study confirmed the growth-inhibitory effects of this compound on the ER+ cell lines MCF7 and T47D, with significant effects observed at concentrations of 10µM and 20µM. nih.gov

Interestingly, in the ER+ MCF-7 cells, this compound was also found to significantly downregulate the production of estrogen receptor-α (ERα) protein, suggesting an anti-estrogenic effect. nih.govresearchgate.net The compound also inhibited the invasive capabilities of both MCF-7 and MDA-MB-231 cells by suppressing the expression of proteins involved in metastasis, such as NF-κB, MMP2, and MMP9. nih.gov However, some research indicates that for many breast cancer cell lines, the growth inhibition caused by higher doses of this compound might be independent of its action on the SMO protein, suggesting the existence of secondary molecular targets. nih.gov

| Cell Line | Estrogen Receptor Status | This compound Concentration | Observed Effects | Reference |

| MCF-7 | ER+ | Not specified | Suppressed proliferation, G1 cell cycle arrest, downregulated ERα protein. | nih.govresearchgate.net |

| MDA-MB-231 | ER- | Not specified | Suppressed proliferation, G1 cell cycle arrest. | nih.gov |

| MCF7 | ER+ | 10µM, 20µM | Significant growth inhibition. | nih.gov |

| T47D | ER+ | 20µM | Significant growth inhibition. | nih.gov |

Modulation of Estrogen Receptor-α Protein

In the context of breast cancer, this compound has demonstrated the ability to modulate the estrogen receptor-α (ERα). In estrogen-responsive MCF-7 breast cancer cells, treatment with this compound has been shown to significantly downregulate the production of ERα protein. nih.govnih.gov This suggests a potential role for this compound in interfering with the hormone-driven growth of certain breast cancers. nih.govnih.gov Studies have indicated that this compound can exert an anti-estrogenic effect by downregulating ERα gene expression. plos.org Furthermore, there is evidence of a potential direct interaction between the Sonic hedgehog (Shh) protein and ERα. researchgate.netnih.gov Computational modeling studies have suggested that the N-terminal domain of the Shh protein can bind to ERα, potentially activating it independently of the canonical Hh signaling pathway. researchgate.netirb.hr This interaction might provide an additional growth stimulus for ER-positive cells that also express Shh. researchgate.net

Interestingly, the interplay between Hh signaling inhibition and ERα modulation appears complex. While this compound alone can decrease the viability of ER-positive breast cancer cells, its combination with the ERα inhibitor tamoxifen (B1202) has been observed to lead to short-term cell survival and increased migration in some preclinical models. researchgate.netnih.gov This effect was accompanied by an upregulation of Hh-Gli signaling. researchgate.netnih.gov These findings suggest that while targeting the Hh pathway in ER-positive breast cancer holds promise, the potential for complex interactions with anti-estrogen therapies warrants further investigation. researchgate.net

Pancreatic Cancer

The Hedgehog signaling pathway is frequently activated in pancreatic ductal adenocarcinoma (PDAC), playing a role in tumor growth, metastasis, and the dense stromal reaction characteristic of this cancer. oup.compnas.org Preclinical studies using this compound have explored its potential to counteract these effects.

A significant challenge in treating pancreatic cancer is its profound resistance to chemotherapy, such as gemcitabine (B846). Preclinical research indicates that this compound can help reverse this chemoresistance. spandidos-publications.comnih.gov In studies using pancreatic cancer cell lines and tumorspheres, which are enriched for cancer stem cells, this compound-mediated blockade of the Hh pathway led to a reversal of gemcitabine resistance. spandidos-publications.comnih.govmdpi.com This was associated with a decreased expression of the ATP-binding cassette subfamily G member 2 (ABCG2), a protein linked to drug resistance. spandidos-publications.comnih.govmdpi.com Furthermore, gemcitabine-resistant pancreatic cancer cells have been found to highly express cancer stem cell markers and members of the Hh pathway, and treatment with this compound can down-regulate these markers and increase apoptosis. nih.gov

The tumor microenvironment in pancreatic cancer is characterized by a dense desmoplastic stroma, which can impede the delivery of therapeutic agents. oup.commdpi.com The Hh pathway is a key driver of this stromal reaction. oup.commdpi.com Preclinical studies have shown that this compound can modulate this microenvironment. By inhibiting the Hh pathway, this compound can disrupt the activation of pancreatic stellate cells (PSCs), which are major contributors to the fibrotic stroma. aacrjournals.org This disruption can lead to a reduction in the desmoplastic reaction and an increase in tumor vascularity, thereby potentially improving the delivery of other chemotherapeutic drugs. mdpi.com In some animal models, treatment with a this compound derivative in combination with gemcitabine led to a decrease in tumor size and metastasis. oup.com However, other studies have suggested that while Hh inhibition can suppress the stroma, it might also accelerate the growth of the epithelial tumor cells, highlighting the complexity of targeting the tumor microenvironment. pnas.org

| Research Finding | Model System | Effect of this compound | Reference |

| Reversal of gemcitabine chemoresistance | Pancreatic cancer cell lines (PANC-1) and tumorspheres | Decreased expression of ABCG2 | spandidos-publications.com, nih.gov |

| Down-regulation of cancer stem cell markers | Gemcitabine-resistant pancreatic cancer cell lines (SW1990, CFPAC-1) | Down-regulation of CD44, CD133, Shh, SMO, Gli-1 and increased apoptosis | nih.gov |

| Modulation of tumor microenvironment | Orthotopic xenograft models | Inhibition of pancreatic stellate cell activation, reduced desmoplasia | aacrjournals.org |

| Altered tumor growth dynamics | Genetically engineered mouse models | Suppression of desmoplasia, but potential for accelerated epithelial tumor growth | pnas.org |

Reversal of Chemoresistance

Glioma and Glioblastoma (GBM)

The Hedgehog signaling pathway has also been implicated in the pathology of gliomas, including the most aggressive form, glioblastoma (GBM). Preclinical research has investigated the use of this compound to target this pathway in brain tumors.

Studies have shown that this compound can interfere with the viability of GBM cells and may sensitize them to conventional chemotherapy like temozolomide (B1682018) (TMZ). researchgate.net Inhibition of the Hh pathway with this compound has been reported to reduce the growth of glioma and glioblastoma cells in both in vitro and in vivo models. researchgate.netlarvol.com Furthermore, this compound has been shown to deplete the population of cancer stem-like cells in glioblastoma. nih.gov These stem-like cells are thought to be critical for tumor initiation and recurrence. Treatment with this compound reduced the fraction of cells with stem-like properties, and importantly, GBM cells treated with this compound were no longer able to form tumors when injected into animal models. nih.gov The combination of micellarized this compound with TMZ has demonstrated synergistic cytotoxicity in GBM cell lines, leading to increased apoptosis and the elimination of neurosphere formation. nih.gov

| Research Finding | Model System | Effect of this compound | Reference |

| Reduced cell viability and sensitization to TMZ | Glioblastoma cell lines | Interferes with cell viability and enhances TMZ efficacy | researchgate.net |

| Depletion of cancer stem-like cells | Glioblastoma-derived neurospheres | Reduced clonogenic cancer stem cells | nih.gov |

| Inhibition of tumor formation | In vivo (athymic mice) | Viable GBM cells post-cyclopamine treatment failed to form tumors | nih.gov |

| Synergistic cytotoxicity with TMZ | Glioblastoma cell lines (U87 MG, DBTRG-05MG) | Enhanced apoptosis and elimination of neurospheres when combined with TMZ | nih.gov |

Colorectal Cancer

The Hedgehog signaling pathway is also considered a potential therapeutic target in colorectal cancer (CRC). Preclinical studies have explored the effects of this compound on CRC cells.

Research has shown that inhibiting the Hh pathway with this compound can reduce the invasive potential of colorectal cancer cells. nih.gov This is associated with an induction of E-cadherin expression, a key molecule in cell-cell adhesion that is often lost during the epithelial-mesenchymal transition (EMT), a process linked to metastasis. nih.gov this compound treatment has also been found to down-regulate the expression of transcription factors associated with EMT, such as Slug, Snail, and Twist. nih.gov In models using colon cancer stem cells (CSCs) derived from the HCT-116 cell line, this compound treatment down-regulated genes associated with self-renewal and invasive capacities, including the stemness markers NANOG and POU5F1. iiarjournals.org These findings suggest that this compound may have the potential to decrease recurrence and metastasis in colorectal carcinoma by targeting cancer stem cells and inhibiting the EMT process. nih.goviiarjournals.org

Head and Neck Squamous Cell Carcinoma (HNSCC)

In head and neck squamous cell carcinoma (HNSCC), overexpression of components of the Hedgehog pathway has been linked to a poor prognosis. nih.gov Preclinical research has therefore investigated this compound as a potential therapeutic agent in this cancer type.

Studies have demonstrated that this compound can inhibit the colony formation of cells derived from HNSCC patient biopsies in a concentration-dependent manner. nih.gov Furthermore, when used in combination with standard chemotherapeutic agents like cisplatin (B142131) and docetaxel (B913), this compound has been shown to additively enhance their suppressive effects on HNSCC colony formation. nih.gov Other research has indicated that Hh pathway blockade with this compound can enhance the sensitivity of HNSCC cells to radiotherapy. aacrjournals.org Irradiation can increase the expression of the Hh effector GLI1, which contributes to therapeutic resistance, and this compound can suppress this radiation-induced GLI1 activation. aacrjournals.org These findings suggest that targeting the Hh pathway with this compound could be a valuable strategy in multimodal treatment regimens for HNSCC. nih.gov

Prostate Cancer

Preclinical studies have highlighted the potential of this compound, a Hedgehog (Hh) pathway inhibitor, in the context of prostate cancer. The aberrant activation of the Hh pathway is implicated in the progression of this malignancy, particularly in metastatic and advanced forms. nih.gov Research using both rodent and human prostate cancer models has demonstrated that blocking this pathway with this compound can suppress tumor growth. nih.gov

The mechanism of action involves the induction of apoptosis (programmed cell death) and a reduction in cellular proliferation, which collectively lead to a decrease in tumor size. nih.gov Elevated Hh pathway activity has been observed in human prostate cancer specimens and metastases, and in vitro studies have shown that this compound can inhibit the proliferation of human prostate cancer cells. researchgate.net Furthermore, in mouse xenograft models of prostate cancer, this compound treatment has shown the potential to resolve tumors, suggesting its promise as a therapeutic agent. researchgate.net

The interplay between the Hh and androgen receptor (AR) signaling pathways is a key area of investigation. Studies have shown that this compound can modulate AR activity and lessen the cell proliferation induced by dihydrotestosterone (B1667394) (DHT). aacrjournals.org This interaction may be mediated through the direct binding of the Hh-responsive transcription factors, GLI1 and GLI2, to the AR protein. aacrjournals.org In low-androgen environments, this compound has been observed to cause the downregulation of androgen-regulated genes in prostate cancer cells. aacrjournals.org

However, there has been some controversy in the field. While some studies reported that this compound could inhibit the growth of prostate cancer cell lines, other research groups were unable to replicate these findings, leading to debate about the presence of an autocrine Hh signaling loop in these cells. oup.com Some studies suggest that the effects seen at higher concentrations of this compound might be independent of its action on the Hh pathway effector, Smoothened (SMO). oup.com To address potential systemic toxicities and improve targeting, prostate-specific antigen (PSA)-activated prodrugs of this compound have been developed. These prodrugs are designed to release the active this compound specifically within the tumor microenvironment where PSA is present. nih.gov

Table 1: Preclinical Findings of this compound in Prostate Cancer Models

| Model System | Key Findings | Citations |

|---|---|---|

| Rodent and Human Prostate Cancer Models | Inhibition of tumor growth, induction of apoptosis, and reduction in proliferation. | nih.gov |

| Human Prostate Cancer Cell Lines | Inhibition of cell proliferation. | researchgate.net |

| Mouse Xenograft Models | Potential to resolve tumors. | researchgate.net |

| Prostate Cancer Cell Lines | Modulation of androgen receptor activity and attenuation of dihydrotestosterone-induced proliferation. | aacrjournals.org |

| DU145 Prostate Cancer Cell Line | Growth suppression by a PSA-activated this compound prodrug in the presence of PSA. | nih.gov |

Lung Cancer

In preclinical models of lung cancer, this compound has been investigated for its therapeutic potential due to the recognized activation of the Hedgehog pathway in this disease. researchgate.netnih.gov Studies have shown that this compound can reduce the proliferation of lung cancer cells and inhibit tumor formation. researchgate.net In transgenic mouse models of cyclin E-driven lung adenocarcinoma, treatment with this compound led to a decrease in markers of proliferation such as Ki-67, cyclin D1, and cyclin E. researchgate.net Furthermore, in a syngeneic transplantable murine lung cancer model, this compound significantly decreased the number of lung cancers. researchgate.net

The sensitivity of lung cancer cells to this compound has been linked to the expression levels of certain genes. For instance, a correlation has been observed where sensitivity to this compound is associated with low levels of Insulin-like Growth Factor Binding Protein 6 (IGFBP-6). researchgate.netnih.gov The Hedgehog pathway is known to be activated in lung cancers, and IGFBP-6 is differentially expressed in normal versus malignant human lung tissues. researchgate.netnih.gov

Research has also delved into the molecular mechanisms of this compound's action in lung cancer cells. This compound tartrate has been found to interfere with mitochondrial function and suppress aerobic respiration in non-small cell lung cancer (NSCLC) cells. oncotarget.com This leads to apoptosis, or programmed cell death, in these cancer cells. oncotarget.com The effects observed include an increase in mitochondrial membrane potential. oncotarget.com

In studies involving human NSCLC tissues, a higher expression of the Sonic Hedgehog (SHH) transcript was found compared to normal lung tissues. biorxiv.org Inhibition of the SHH pathway using this compound, alone or in combination with other agents, resulted in a marked reduction in the invasion and migration of human lung cancer cell lines such as A549 and SKMES1. biorxiv.org In vivo studies have further shown that this compound can reduce the growth of lung tumors, accompanied by a decrease in the levels of SHH and Smoothened (Smo) proteins within the tumors. biorxiv.org However, the efficacy of this compound in inhibiting the growth of NSCLC cell lines can be variable, with some studies showing that it can block cell division in cell lines with low GLI1 expression but not in those with high expression. mdpi.com

Table 2: Preclinical Research on this compound in Lung Cancer

| Model System | Key Findings | Citations |

|---|---|---|

| Transgenic Cyclin E Mouse Models | Decreased Ki-67, cyclin D1, and cyclin E; reduced lung tumor formation. | researchgate.net |

| Murine Syngeneic Transplantable Model | Significantly decreased number of lung cancers. | researchgate.net |

| Non-Small Cell Lung Cancer (NSCLC) Cells | Interference with mitochondrial function, suppression of aerobic respiration, and induction of apoptosis. | oncotarget.com |

| A549 and SKMES1 Human Lung Cancer Cells | Marked inhibition of cellular invasion and migration. | biorxiv.org |

| In Vivo Lung Tumor Models | Reduction of tumor growth and decreased SHH and Smo proteins in tumors. | biorxiv.org |

Other Malignancies with Dysregulated Hedgehog Pathway Activity

The therapeutic potential of this compound has been explored in a variety of other cancers where the Hedgehog signaling pathway is abnormally active.

Medulloblastoma: This is the most common malignant brain tumor in children, and a subset of these tumors is driven by mutations in the Hh pathway. drugbank.com Preclinical studies in murine medulloblastoma cells showed that this compound treatment blocked proliferation in vitro and promoted neuronal differentiation. drugbank.comecog-acrin.org In vivo, it caused the regression of murine tumor allografts and induced rapid cell death in freshly resected human medulloblastomas. drugbank.com However, the clinical development of this compound itself has been hindered by its poor oral solubility. acs.org

Basal Cell Carcinoma (BCC): As the most common human cancer, BCCs frequently harbor mutations that activate the Hh pathway. researchgate.net In preclinical models using Ptch1+/- mice, which are predisposed to developing BCCs, chronic oral administration of this compound was found to dramatically inhibit the formation of these tumors induced by UVB radiation. researchgate.netfrontiersin.org The mechanism involves the upregulation of Fas expression, which in turn enhances apoptosis. researchgate.net

Pancreatic Cancer: The Hh pathway is also implicated in pancreatic cancer. In vitro studies demonstrated that this compound could inhibit the epithelial-to-mesenchymal transition in pancreatic cancer cell lines. oup.comnih.gov In orthotopic xenograft models, this compound was shown to inhibit metastasis and acted synergistically with the chemotherapeutic agent gemcitabine, leading to the complete elimination of metastases. nih.gov However, some studies have noted that high concentrations of this compound were needed to inhibit proliferation and induce apoptosis, raising questions about off-target effects. uniroma1.it Furthermore, some preclinical studies in genetically engineered mouse models of pancreatic cancer have suggested that Hh pathway inhibition might accelerate disease progression, indicating a complex role for this pathway in the tumor microenvironment. nih.gov

Other Cancers: Preclinical research has also pointed to the potential of this compound in other malignancies. These include colorectal cancer, breast cancer, hepatocellular carcinoma, ovarian carcinoma, and glioma, where studies have reported that this compound can induce cell death in tumor cell cultures. oup.com

Table 3: Preclinical Studies of this compound in Various Malignancies

| Cancer Type | Model System | Key Findings | Citations |

|---|---|---|---|

| Medulloblastoma | Murine medulloblastoma cells, tumor allografts, human medulloblastoma cells | Blocked proliferation, induced neuronal differentiation, caused tumor regression, and induced cell death. | drugbank.comecog-acrin.org |

| Basal Cell Carcinoma | Ptch1+/- mice | Dramatically inhibited UVB-induced tumor formation via upregulation of Fas and apoptosis. | researchgate.netfrontiersin.org |

| Pancreatic Cancer | Cell lines, orthotopic xenograft models | Inhibited epithelial-to-mesenchymal transition, inhibited metastasis, and showed synergy with gemcitabine. | oup.comnih.gov |

| Various Cancers (e.g., colorectal, breast, ovarian) | Tumor cell cultures | Induction of cell death. | oup.com |

Combination Therapies with this compound